molecular formula C31H31FN4O6S B2723736 6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide CAS No. 688061-17-8

6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide

Cat. No. B2723736
M. Wt: 606.67
InChI Key: GZFUKGNJHJNCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Features

Quinazoline derivatives, including fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized through Michael addition reactions. These compounds, due to their structural features, including fluorine substituents and specific crystal structures, exhibit improved solubility and the potential for biological activity due to their ability to form multiple hydrogen bonds and interesting three-dimensional network structures through hydrogen bonds and π-π interactions (Sun et al., 2019).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities

    Novel derivatives of quinazoline have been explored for their in vitro antimicrobial and antifungal activities. Compounds have shown significant activity against various bacterial and fungal strains, highlighting the potential of quinazoline derivatives in addressing microbial resistance (Selvam & Palanirajan, 2010).

  • Anticancer Properties

    Some quinazoline derivatives have been evaluated for their anticancer activities against different human cancer cell lines. The structural modifications in these compounds have led to promising anticancer potentials, suggesting their utility in cancer research and therapy exploration (Tumosienė et al., 2020).

  • Antioxidant Activities

    The antioxidant properties of certain quinazoline derivatives have also been investigated, with some compounds displaying higher activity than well-known antioxidants. This indicates the potential use of these compounds in oxidative stress-related research and therapeutic applications (Tumosienė et al., 2020).

Safety And Hazards

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I hope this general information is helpful. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

6-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN4O6S/c1-40-23-12-6-20(7-13-23)17-33-28(37)5-3-2-4-14-36-30(39)24-15-26-27(42-19-41-26)16-25(24)35-31(36)43-18-29(38)34-22-10-8-21(32)9-11-22/h6-13,15-16H,2-5,14,17-19H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFUKGNJHJNCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide

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